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molecular formula C9H12BrNO2S B8302217 4-bromo-N-ethyl-N-methylbenzenesulfonamide

4-bromo-N-ethyl-N-methylbenzenesulfonamide

Cat. No. B8302217
M. Wt: 278.17 g/mol
InChI Key: WWXGSUOVBPFKIT-UHFFFAOYSA-N
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Patent
US07723332B2

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and N-Ethyl-N-methylamine (0.33 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-ethyl-N-methylbenzenesulfonamide (0.12 g, 28%) was provided after purification. MS (ESI) m/z 278. HPLC purity 99.2% at 210-370 nm, 8.9 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 mm.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]([NH:14][CH3:15])[CH3:13]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:14]([CH2:12][CH3:13])[CH3:15])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)NC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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